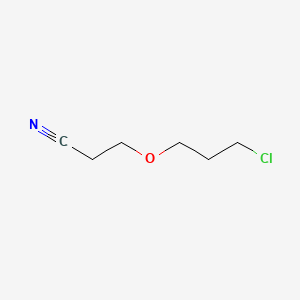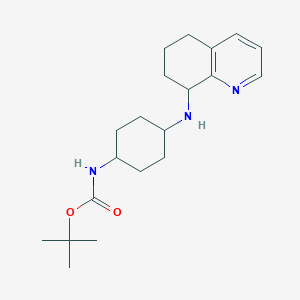
1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a synthetic organic compound characterized by its unique piperidine ring structure substituted with tert-butyl groups and hydroxyl functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of tert-Butyl Groups: tert-Butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: tert-Butyl halides, strong bases like NaOH or KOH
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its piperidine ring, which is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and resins, due to its stability and functional group versatility.
Mécanisme D'action
The mechanism of action of 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-di-tert-butyl (2R,5R)-5-hydroxy-1,2-pyrrolidinedicarboxylate
- 1,2-di-tert-butyl (2R,5R)-5-hydroxy-1,2-azepanedicarboxylate
Uniqueness
Compared to similar compounds, 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C15H27NO5 |
|---|---|
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
ditert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h10-11,17H,7-9H2,1-6H3/t10-,11-/m1/s1 |
Clé InChI |
JQJWQBUZYXWGTH-GHMZBOCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)







![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)
